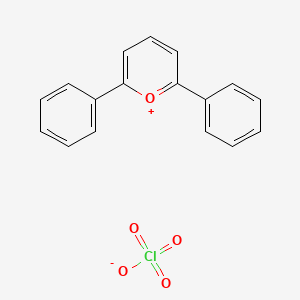

Pyrylium, 2,6-diphenyl-, perchlorate

カタログ番号 B2432470

CAS番号:

3558-68-7

分子量: 332.74

InChIキー: JFSBBQJVLHOEKH-UHFFFAOYSA-M

注意: 研究専用です。人間または獣医用ではありません。

説明

Pyrylium, 2,6-diphenyl-, perchlorate is a chemical compound that has gained significant attention in scientific research. It is a member of the pyrylium family of organic compounds and is commonly used in various laboratory experiments.

科学的研究の応用

Crystal and Molecular Structure

- The crystal structure of 2,6-diphenyl-4-(2-phenylpropan-2-yl)pyrylium perchlorate reveals the aromatic character of the pyrylium ring, indicating intermediate properties between typical aromatic and non-aromatic systems (Gdaniec, Turowska-Tyrk, & Krygowski, 1989).

- The crystal and molecular structure of 2,6-diphenyl-4-(4-carboxyphenyl)pyrylium perchlorate has been solved, showing variations in structural parameters due to substituent effects (Krygowski, Anulewicz, Pniewska, & Milart, 1991).

Reactions and Transformations

- Reactions of 2,6-diphenylpyrylium perchlorate with nucleophilic agents result in the formation of various pyrans and pyrylium salts (Baranov, Dumbai, & Krivun, 1972).

- An interesting domino transformation was observed in the synthesis of pyrano[3,4-c]pyran-7-ium cation from 4-ethyl-3-formyl-2,6-diphenylpyrylium perchlorate (Suzdalev, Krachkovskaya, Kletskii, Burov, Tatarov, & Kurbatov, 2017).

Materials Science Applications

- Pyrylium salt was introduced into mesoporous molecular sieve MCM-48 by post-synthesis impregnation method, showing shifts in absorption and fluorescence spectra (Li, Zhang, & Anpo, 2005).

- A derivatization approach using pyrylium salts for sensitive determination of sulfide in spring water was developed (Rembisz, Bzdurska, Obiedzińska, Martínez‐Máñez, & Zakrzewski, 2015).

特性

IUPAC Name |

2,6-diphenylpyrylium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13O.ClHO4/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15;2-1(3,4)5/h1-13H;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSBBQJVLHOEKH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[O+]C(=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

It is known that 2,6-diphenyl pyridine is formed when diphenyl pyridone dicarboxylic acid ester is distilled in the presence of zinc dust. The ester is recovered by dehydrogenation of the diphenyl piperidone dicarboxylic acid ester formed in the reaction of acetone dicarboxylic acid ester with benzaldehyde and ammonia (Berichte Vol. 42 (1910) pages 2020-2025). It is also known to start from acetophenone in production of the 2,6-diphenyl pyridine. For this purpose acetophenone is condensed with phenyl propargyl aldehyde to 1,5-diphenylpentin-(1)-en-(3)-one-(5), this reacted with perchloric acid to form 2,6-diphenyl pyrylium perchlorate and this finally converted by means of ammonia into the 2,6-diphenyl pyridine (Berichte Vol. 93 (1960) pages 1253-1256). There is also obtained 2,6-diphenyl pyridine from acetophenone and N,N,N-trimethyl-hydrazonium tetrafluoroborate or in a corresponding manner from 4-methyl acetophenone there is formed 2,6-diphenyl-3,5-dimethyl pyridine or from propiophenone there is formed 2,6-di-p-tolyl pyridine (J. Amer. Chem. Soc. Vol. 88 (1966) pages 3654-3655). It is further known to recover 2,6-diphenyl pyridine and various substituted 2,6-diphenyl pyridine by dehydrogenation of the corresponding piperidines by means of sulfur. The piperidines are produced by reduction of the corresponding 4-piperidone (J. Indian Chem. Soc. Vol. 32 (1955) pages 274-278).

[Compound]

Name

phenyl propargyl aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

1,5-diphenylpentin-(1)-en-(3)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2432392.png)

![3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2432396.png)

![1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2432397.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2432399.png)

![8-isobutyl-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2432404.png)

![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2432408.png)